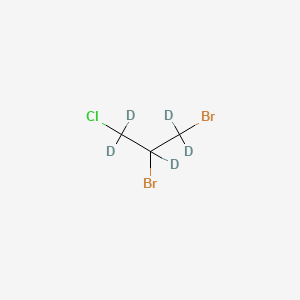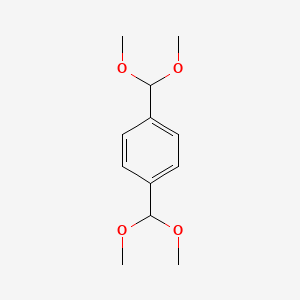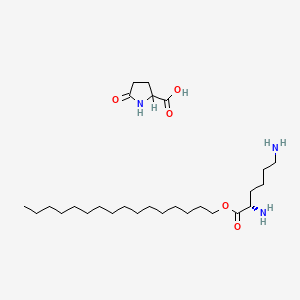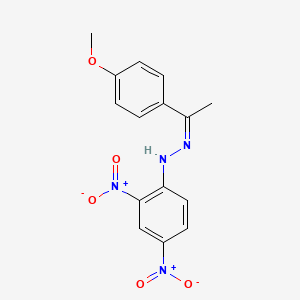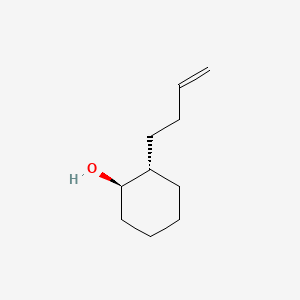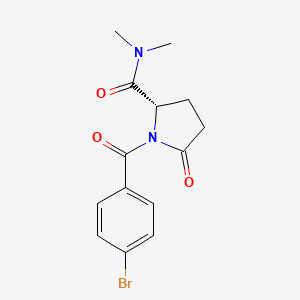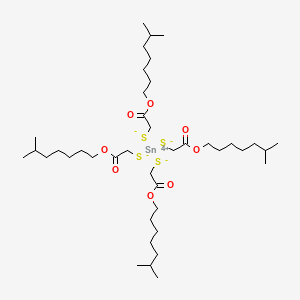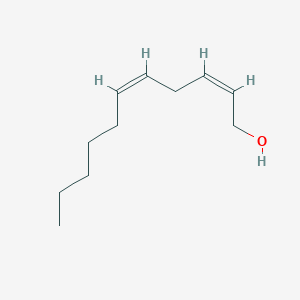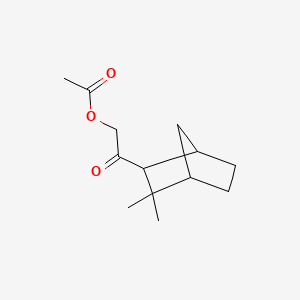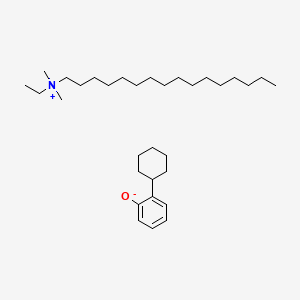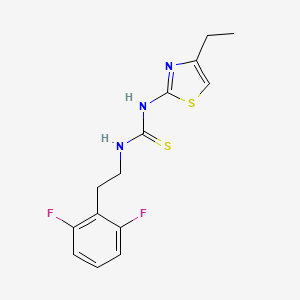
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-(4-ethyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of a difluorophenyl group and a thiazolyl group, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2,6-difluorophenylethylamine with 4-ethyl-2-thiazolyl isothiocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific reaction type and desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action for Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- might include other thioureas with different substituents, such as:
- Thiourea, N-(2-phenylethyl)-N’-(4-methyl-2-thiazolyl)-
- Thiourea, N-(2-(2-chlorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)-
Uniqueness
The uniqueness of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other thioureas. This could include differences in reactivity, stability, and biological activity.
Properties
CAS No. |
149487-86-5 |
|---|---|
Molecular Formula |
C14H15F2N3S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[2-(2,6-difluorophenyl)ethyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H15F2N3S2/c1-2-9-8-21-14(18-9)19-13(20)17-7-6-10-11(15)4-3-5-12(10)16/h3-5,8H,2,6-7H2,1H3,(H2,17,18,19,20) |
InChI Key |
JOHAYHVXYQNTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NC(=S)NCCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


